molecular formula C13H18ClN B1427883 [1-(2-Chlorophenyl)cyclohexyl]methanamine CAS No. 933727-15-2

[1-(2-Chlorophenyl)cyclohexyl]methanamine

Cat. No.: B1427883
CAS No.: 933727-15-2
M. Wt: 223.74 g/mol
InChI Key: SPZZSFGDQFNRGE-UHFFFAOYSA-N
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Description

[1-(2-Chlorophenyl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol Cyclohexanemethanamine, 1-(2-chlorophenyl)- . This compound is characterized by the presence of a cyclohexyl group attached to a methanamine moiety, with a chlorophenyl substituent at the 2-position of the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Chlorophenyl)cyclohexyl]methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities. It may be used in research to investigate its effects on biological systems and its potential as a pharmacological agent.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated for its effects on neurological pathways and its potential use in treating certain medical conditions.

Industry: Industrially, the compound is used in the production of pharmaceuticals and other chemical products. Its unique structure makes it valuable for the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chlorophenyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmagnesium bromide with 2-chlorobenzonitrile, followed by reduction of the resulting imine intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: [1-(2-Chlorophenyl)cyclohexyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

  • [1-(2-Bromophenyl)cyclohexyl]methanamine
  • [1-(2-Fluorophenyl)cyclohexyl]methanamine
  • [1-(2-Methylphenyl)cyclohexyl]methanamine

Comparison: Compared to its analogs, [1-(2-Chlorophenyl)cyclohexyl]methanamine is unique due to the presence of the chlorine atom at the 2-position of the phenyl ring. This substitution can influence the compound’s reactivity, biological activity, and physical properties. The chlorine atom may enhance the compound’s stability and alter its interactions with molecular targets, making it distinct from its bromine, fluorine, and methyl-substituted counterparts.

Properties

IUPAC Name

[1-(2-chlorophenyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZZSFGDQFNRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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